molecular formula C22H19BrN2O5 B4145455 4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4145455
M. Wt: 471.3 g/mol
InChI Key: JEOCRSCJKMBLIQ-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a bromophenyl group, and a pyrrolidinecarboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the pyrrolidinyl group: This can be achieved through the reaction of a suitable amine with a diketone.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Formation of the pyrrolidinecarboxylate group: This can be synthesized through a cyclization reaction involving a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
  • 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O5/c1-13-10-17(6-7-18(13)25-19(26)8-9-20(25)27)30-22(29)14-11-21(28)24(12-14)16-4-2-15(23)3-5-16/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOCRSCJKMBLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

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